molecular formula C22H29N3O B2641179 2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide CAS No. 898414-48-7

2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Cat. No. B2641179
CAS RN: 898414-48-7
M. Wt: 351.494
InChI Key: KFFPVLUOIAGQSS-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, also known as MTPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on related compounds has led to advancements in organic synthesis, demonstrating the versatility of piperazine derivatives in chemical reactions. For instance, Iwanami et al. (1964) explored the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines, contributing to the understanding of enamine and ketimine tautomerism and their hydrolyses processes (Iwanami et al., 1964).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, related benzamide and piperazine structures have been synthesized and evaluated for various biological activities. For example, Temiz-Arpaci et al. (2021) designed, synthesized, and evaluated the antimicrobial activities of novel benzoxazole derivatives, indicating their potential in developing new antimicrobial agents (Temiz-Arpaci et al., 2021). Similarly, Hebishy et al. (2020) synthesized benzamide-based aminopyrazoles showing remarkable antiavian influenza virus activity, highlighting the therapeutic potential of such structures (Hebishy et al., 2020).

Materials Science and Molecular Design

In materials science, compounds featuring piperazine and benzamide moieties have been explored for their electrochemical and magnetic properties. Amudha et al. (1999) investigated the synthesis and properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, contributing to the field of coordination chemistry and potential applications in magnetic materials (Amudha et al., 1999).

properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-17-8-10-19(11-9-17)21(25-14-12-24(3)13-15-25)16-23-22(26)20-7-5-4-6-18(20)2/h4-11,21H,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFPVLUOIAGQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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